molecular formula C7H16S B3056726 3-Methylhexane-3-thiol CAS No. 73775-71-0

3-Methylhexane-3-thiol

Cat. No.: B3056726
CAS No.: 73775-71-0
M. Wt: 132.27 g/mol
InChI Key: AAKKPKDORDWLSG-UHFFFAOYSA-N
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Description

3-Methylhexane-3-thiol is an organic compound with the molecular formula C7H16S. It is a thiol, which means it contains a sulfur-hydrogen (SH) group. Thiols are known for their strong and often unpleasant odors. This compound is also known by its IUPAC name, 3-methyl-3-hexanethiol .

Scientific Research Applications

3-Methylhexane-3-thiol has various applications in scientific research:

Mechanism of Action

The mechanism of action for 3-Methylhexane involves the SN2 mechanism, where the reaction is concerted: it takes place in a single step, and bond-forming and bond-breaking occur simultaneously .

Safety and Hazards

3-Methylhexane is highly flammable and may be fatal if swallowed and enters airways . It causes skin irritation and may cause drowsiness or dizziness . It is very toxic to aquatic life with long-lasting effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylhexane-3-thiol can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of sodium hydrosulfide with an alkyl halide. This reaction relies on the high nucleophilicity of sulfur to replace the halide group with a thiol group . Another method uses thiourea as a nucleophilic sulfur source, which reacts with an alkyl halide to form an intermediate isothiouronium salt. This intermediate is then hydrolyzed to yield the thiol .

Industrial Production Methods

In industrial settings, the production of thiols often involves similar nucleophilic substitution reactions but on a larger scale. The choice of reagents and conditions may vary to optimize yield and purity. For example, using excess sodium hydrosulfide can help drive the reaction to completion and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

3-Methylhexane-3-thiol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Disulfides.

    Reduction: Thiols.

    Substitution: Alkyl thiols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylhexane-3-thiol is unique due to the presence of the thiol group, which imparts distinct chemical properties such as higher nucleophilicity and the ability to form disulfides. These properties differentiate it from similar hydrocarbons that do not contain sulfur .

Properties

IUPAC Name

3-methylhexane-3-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16S/c1-4-6-7(3,8)5-2/h8H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAKKPKDORDWLSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(CC)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80994716
Record name 3-Methylhexane-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80994716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73775-71-0
Record name 3-Methyl-3-hexanethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73775-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylhexane-3-thiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073775710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylhexane-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80994716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylhexane-3-thiol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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